molecular formula C18H19N3O2S B2756432 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide CAS No. 2034563-77-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2756432
CAS No.: 2034563-77-2
M. Wt: 341.43
InChI Key: MYUYMUJPYSCAHX-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a thiophen-2-yl group at the para position of the benzamide core and a pyrazol-1-yl ethoxyethyl chain at the N-substituent. The compound’s design integrates heterocyclic motifs (pyrazole and thiophene) and a flexible ethoxyethyl linker, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(19-9-12-23-13-11-21-10-2-8-20-21)16-6-4-15(5-7-16)17-3-1-14-24-17/h1-8,10,14H,9,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUYMUJPYSCAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds

    Synthesis of Pyrazole Derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Ethoxyethyl Group: The pyrazole derivative is then reacted with ethylene oxide in the presence of a base to introduce the ethoxyethyl group.

    Coupling with Thiophene-Substituted Benzamide: The final step involves the coupling of the ethoxyethyl-substituted pyrazole with 4-(thiophen-2-yl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzamide Derivatives with Pyrazole Substituents

Key analogs include:

  • Patent Compound (EP 3 532 474 B1) : A benzamide derivative with a pyrazol-5-yl group directly attached to the amide nitrogen, substituted with cyclohexylethoxy, fluoro, and triazolone moieties . Unlike the target compound, this analog lacks the ethoxyethyl linker and thiophene group, which may reduce conformational flexibility and alter electronic properties.

  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (41): This acetamide derivative incorporates a pyrazole linked via a thiazole-amino group .

Key Structural Differences :

Feature Target Compound Patent Compound Compound 41
Core Structure Benzamide Benzamide Acetamide
N-Substituent Pyrazol-1-yl ethoxyethyl Pyrazol-5-yl Thiazole-linked pyrazole
Aryl Group Thiophen-2-yl Fluoro-substituted phenyl Phenylthiazole
Linker Flexibility High (ethoxyethyl chain) Low (direct attachment) Moderate (thiazole-amino bridge)
Benzamide Derivatives with Thiophene and Other Aryl Groups

Thiophene’s electron-rich nature can enhance π-π stacking in target binding. Comparable compounds include:

  • Phenoxymethylbenzoimidazole-Triazole-Thiazole Derivatives: These compounds feature aryl thiazole-triazole acetamide groups but lack a thiophene moiety. Docking studies suggest substituents like fluorophenyl or bromophenyl improve binding affinity . The target’s thiophene may offer similar electronic advantages.
  • N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide : This triazole-linked benzamide uses a methoxybenzothiazole group instead of thiophene, highlighting how electron-withdrawing substituents (e.g., nitro) impact stability .

Heterocyclic Linker Variations

Linkers influence conformational freedom and pharmacokinetics:

  • Ethoxyethyl Chain (Target Compound) : Enhances solubility and flexibility compared to rigid linkers like thiazole or triazole .
  • Click Chemistry-Derived Triazole Linkers () : Provide stability but may reduce metabolic flexibility .

Pharmacological and Binding Affinity Insights

While direct activity data for the target compound are absent, insights from analogs include:

  • Docking Studies () : Aryl thiazole-triazole derivatives show distinct binding poses, suggesting substituent-dependent interactions with biological targets .
  • Pyrazole-Benzamide Derivatives () : Patent compounds target kinase or enzyme inhibition, underscoring the pyrazole’s role in active-site engagement .

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